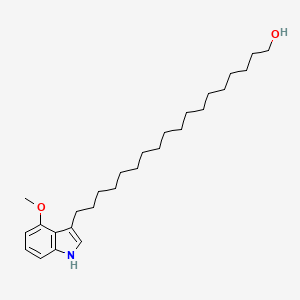

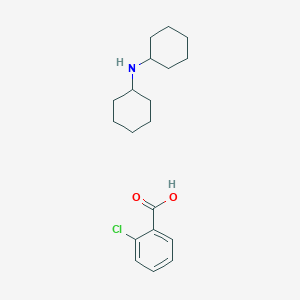

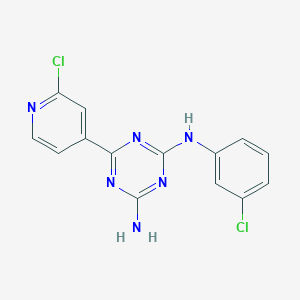

![molecular formula C12H22O11 B15158207 1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B15158207.png)

1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lactulose is a synthetic disaccharide composed of one molecule of galactose and one molecule of fructose. It is primarily used in the treatment of constipation and hepatic encephalopathy. Lactulose was first synthesized in 1929 and has been used medically since the 1950s . It is classified as an osmotic laxative and is known for its ability to promote the growth of beneficial bacteria in the colon .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lactulose is typically produced through the isomerization of lactose. The chemical method involves the use of alkaline conditions to convert lactose into lactulose. This process often employs boric acid as a catalyst . The reaction conditions include maintaining a specific pH range and temperature to optimize the yield of lactulose while minimizing the formation of by-products .

Industrial Production Methods

Industrial production of lactulose can be achieved through both chemical and enzymatic methods. The chemical method involves the isomerization of lactose under alkaline conditions, followed by purification steps such as decolorization, nanofiltration, and ion exchange to remove impurities . The enzymatic method utilizes enzymes like β-galactosidase or cellobiose 2-epimerase to catalyze the conversion of lactose to lactulose . This method is considered more environmentally friendly and sustainable compared to the chemical method .

Análisis De Reacciones Químicas

Types of Reactions

Lactulose undergoes several types of chemical reactions, including:

Oxidation: Lactulose can be oxidized to form various organic acids.

Reduction: Reduction of lactulose can yield different sugar alcohols.

Isomerization: The primary reaction for the production of lactulose from lactose is an isomerization reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Isomerization: Alkaline conditions with catalysts like boric acid are commonly used.

Major Products Formed

Oxidation: Organic acids such as lactic acid and acetic acid.

Reduction: Sugar alcohols like sorbitol.

Isomerization: Lactulose is the primary product formed from the isomerization of lactose.

Aplicaciones Científicas De Investigación

Lactulose has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying carbohydrate chemistry and reactions.

Medicine: Widely used in the treatment of chronic constipation and hepatic encephalopathy.

Industry: Employed as a functional ingredient in food products due to its prebiotic properties and stability.

Mecanismo De Acción

Lactulose exerts its effects primarily through its fermentation by colonic bacteria. In the colon, lactulose is broken down into organic acids such as lactic acid and acetic acid. These acids lower the pH of the colon, which helps to increase the water content and volume of the stool, acting as an osmotic laxative . Additionally, the fermentation process promotes the growth of beneficial bacteria, which further aids in improving gut health .

Comparación Con Compuestos Similares

Lactulose is unique compared to other similar compounds due to its specific prebiotic effects and its dual role as a laxative and a treatment for hepatic encephalopathy. Similar compounds include:

Lactose: A disaccharide composed of glucose and galactose, used primarily as a sweetener and in the production of dairy products.

Mannitol: A sugar alcohol used as a diuretic and in the treatment of increased intracranial pressure.

Sorbitol: Another sugar alcohol used as a laxative and in various food products.

Lactulose stands out due to its specific fermentation by gut bacteria and its ability to lower colonic pH, which is not a characteristic shared by all similar compounds .

Propiedades

IUPAC Name |

1,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCRQPBOOFTZGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

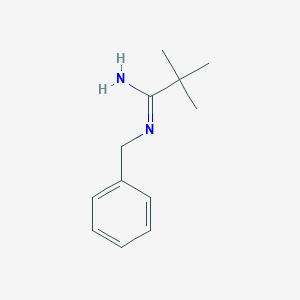

![Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B15158130.png)

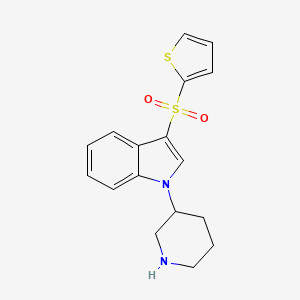

![2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B15158134.png)

![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)

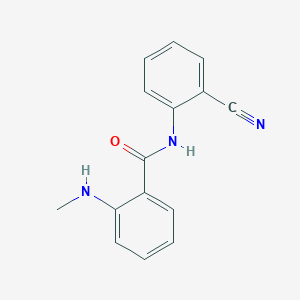

![N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B15158157.png)